molecular formula C12H17IN2O2S B2602796 4-iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide CAS No. 866041-15-8

4-iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide

Cat. No.: B2602796
CAS No.: 866041-15-8
M. Wt: 380.24
InChI Key: PYPFDMIBBHUOEE-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular formula of this compound is $$ \text{C}{12}\text{H}{17}\text{IN}2\text{O}2\text{S} $$, with a molecular weight of 380.25 g/mol. The core structure consists of a benzenesulfonamide scaffold substituted with an iodine atom at the para-position and a 1-methylpiperidin-4-yl group attached via the sulfonamide nitrogen (Figure 1). X-ray crystallographic studies of analogous sulfonamide derivatives, such as 4-methyl-N-(4-methylphenyl)benzenesulfonamide, reveal planar geometry in the benzenesulfonamide moiety due to resonance stabilization of the sulfonyl group. The piperidinyl ring adopts a chair conformation, with the methyl group at the 1-position occupying an equatorial orientation to minimize steric strain.

Table 1: Key bond lengths and angles in related sulfonamide derivatives

Parameter Value (Å/°) Compound
S–N bond length 1.63 Benzenesulfonamide
C–I bond length 2.10 4-Iodo-N-(piperidinyl) derivatives
Dihedral angle (S–N–C–N) 132° Piperidinyl-substituted analogs

The iodine atom’s van der Waals radius (1.98 Å) introduces steric bulk, which may influence packing in the crystal lattice. In benzenesulfonamide derivatives, intermolecular N–H···O hydrogen bonds typically stabilize the crystal structure.

Electronic Configuration and Resonance Effects

The electronic properties of the compound are governed by three key groups:

  • Iodo substituent : Acts as an electron-withdrawing group via inductive effects (-I), reducing electron density on the benzene ring.
  • Sulfonamide group : The sulfonyl ($$ \text{SO}_2 $$) moiety withdraws electrons inductively but allows resonance donation from the nitrogen lone pair into the benzene ring (Figure 2A).
  • Piperidinyl group : The tertiary amine nitrogen donates electrons through resonance when protonated, but the N-methyl group limits this effect, favoring a localized positive charge in acidic conditions.

Resonance Hybridization : The sulfonamide nitrogen’s lone pair delocalizes into the sulfonyl group, creating partial double-bond character in the S–N bond ($$ \sim1.63 $$ Å). This resonance stabilizes the molecule but reduces the basicity of the piperidinyl nitrogen compared to unsubstituted piperidine.

Conformational Dynamics of Piperidinyl Substituent

The piperidinyl ring exhibits two primary conformational states:

  • Chair conformation : Predominant in solution and solid states, with the methyl group equatorial to minimize 1,3-diaxial interactions.
  • Twist-boat conformation : Rarely observed due to higher strain energy ($$ \Delta G^\ddagger \approx 6-8 \, \text{kcal/mol} $$).

Rotational Barriers : The sulfonamide N–C bond rotation is restricted by resonance ($$ \Delta G^\ddagger \approx 12 \, \text{kcal/mol} $$), locking the piperidinyl group in a fixed orientation relative to the benzene ring. Computational studies on 4-substituted piperidines indicate that electron-withdrawing groups (e.g., sulfonamide) increase the axial preference of substituents by 0.7–1.2 kcal/mol compared to cyclohexane analogs.

Comparative Structural Analysis with Related Sulfonamide Derivatives

Table 2: Structural comparison with analogs

Compound Key Structural Feature Conformational Impact
4-Methyl-N-(4-methylphenyl)benzenesulfonamide Methyl groups at para positions Enhanced crystallinity via symmetry
N-Methyl-4-(piperidin-4-yl)benzamide Amide linker vs. sulfonamide Reduced resonance stabilization
4-Iodo-N-(2-piperidin-1-ylethyl)benzenesulfonamide Ethyl-piperidinyl spacer Increased flexibility in side chain

Key Observations :

  • Electron-Withdrawing Effects : The iodine atom in this compound enhances electrophilic substitution resistance compared to methyl or methoxy analogs.
  • Steric Influence : The 1-methylpiperidinyl group creates a steric shield around the sulfonamide nitrogen, reducing intermolecular hydrogen bonding capacity relative to unsubstituted piperidine derivatives.
  • Resonance vs. Induction : Sulfonamide derivatives exhibit stronger electron withdrawal than carboxamide analogs (e.g., benzamide), altering reactivity in electrophilic substitution.

Properties

IUPAC Name

4-iodo-N-(1-methylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O2S/c1-15-8-6-11(7-9-15)14-18(16,17)12-4-2-10(13)3-5-12/h2-5,11,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPFDMIBBHUOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide typically involves the following steps:

Chemical Reactions Analysis

4-iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an anti-tumor agent. Research indicates that derivatives of benzenesulfonamide, including those with piperidine moieties, can inhibit tumor cell proliferation and migration. For instance, a study on a related compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide, demonstrated significant inhibition of tumor cell growth and induction of ferroptosis through the KEAP1-NRF2-GPX4 signaling pathway .

Key Findings:

  • Mechanism : The compound binds to NRF2, inhibiting its activity and leading to increased oxidative stress in cancer cells.
  • Effects : It reduced expression levels of SLC7A11/XCT and GPX4, which are critical for cellular antioxidant defense .
  • Potential : These findings suggest that 4-iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide could be further explored as a candidate for cancer therapy.

Neurological Disorders

The compound's structural characteristics position it as a promising candidate for treating neurological conditions such as epilepsy. Benzenesulfonamide derivatives have been shown to interact with voltage-gated sodium channels, which are crucial in neuronal signaling .

Applications in Neurology:

  • Mechanism : By modulating sodium channel activity, these compounds can potentially stabilize neuronal excitability.
  • Research Insights : Studies have indicated that related sulfonamides may reduce seizure frequency by acting on specific sodium channel isoforms .

Herbicidal Properties

The compound's sulfonamide structure has also been investigated for herbicidal applications. It has been noted that iodinated benzenesulfonamides possess herbicidal properties, making them suitable for agricultural use .

Herbicidal Applications:

  • Functionality : These compounds can selectively control unwanted plants in various crop settings.
  • Mechanism : The mode of action typically involves disruption of metabolic processes in target weeds while minimizing impact on desirable crops.

Synthesis and Structural Variations

The synthesis of this compound can involve various methods that enhance its biological activity. Recent advancements in synthetic techniques allow for the creation of structurally diverse piperidine derivatives, which can exhibit different pharmacological profiles .

Synthesis Techniques:

  • Methods : One-pot reactions and sequential coupling strategies have been employed to create complex piperidine structures effectively.
  • Outcome : These synthetic routes can lead to compounds with enhanced potency against specific biological targets.

Case Studies and Research Findings

Several case studies provide insight into the applications of this compound:

StudyFocusFindings
Antitumor effectsInhibited proliferation and induced ferroptosis in cancer cells through NRF2 inhibition.
Neurological applicationsPotential modulation of sodium channels to treat epilepsy.
Herbicidal propertiesEffective against unwanted plants with minimal impact on crops.

Mechanism of Action

The mechanism of action of 4-iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Iodo-N-(4-methoxyphenyl)benzenesulfonamide (Compound 10)
  • Structural Difference : Replaces the 1-methylpiperidinyl group with a 4-methoxyphenyl moiety.
  • Synthesis : Synthesized from 4-iodobenzenesulfonyl chloride and 3-methoxyaniline with an 82.3% yield, characterized by $^1$H NMR and ESI-MS .
N-Allyl-4-iodobenzenesulfonamide
  • Structural Difference : Substitutes the piperidinyl group with an allyl chain.
  • Properties: Molecular weight 323.148 g/mol; ChemSpider ID 9338184.
4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide
  • Structural Difference : Incorporates a nitro-phenethyl group and chlorine substituent.
  • The chlorine atom may increase lipophilicity compared to iodine .
5-HT6 Receptor Affinity
  • 4-Iodo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide : Used as a radioligand ([$^{125}$I]-SB-258585) with high affinity (K$_d$ = 1.3 nM) for 5-HT6 receptors .
  • Target Compound : The 1-methylpiperidinyl group may confer similar receptor interaction but with reduced steric hindrance compared to the bulkier 4-methylpiperazine moiety.
Cytotoxicity and Enzyme Inhibition
  • Compound 4 (4-[5-(4-chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide): Exhibits potent cytotoxicity and selective inhibition of carbonic anhydrase XII (K$_I$ = 6.2–95 nM) .
  • Target Compound : The iodine atom may enhance halogen bonding with enzyme active sites, though activity data are needed for direct comparison.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (R) Molecular Weight (g/mol) Key Biological Activity Reference
4-Iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide 1-Methyl-4-piperidinyl ~375.3 (estimated) N/A (Theoretical)
4-Iodo-N-(4-methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl 388.0 Radioligand (5-HT6 receptor)
N-Allyl-4-iodobenzenesulfonamide Allyl 323.1 N/A (Synthetic intermediate)
4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide Nitrophenethyl, Chlorine ~476.9 Potential kinase inhibition

Biological Activity

4-Iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C13H16I N2O2S
  • Molecular Weight : 358.25 g/mol

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, modulating biochemical pathways that lead to therapeutic effects.
  • Antimicrobial Activity : It has shown potential against various bacterial strains, indicating a mechanism that disrupts bacterial cell function or integrity.
  • Anticancer Properties : Studies suggest it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and the regulation of cellular stress responses.

Biological Activity Data

Activity Type Tested Against MIC (mg/mL) Notes
AntibacterialE. coli0.025Effective against Gram-negative bacteria .
AntibacterialS. aureus0.0039High potency observed; complete bacterial death within 8 hours .
AnticancerVarious tumor cell linesVariesInduces cell death and inhibits proliferation .

Case Studies

  • Antibacterial Efficacy :
    A study demonstrated that this compound exhibited significant antibacterial activity against both E. coli and S. aureus, with MIC values indicating strong potency. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or function, as evidenced by rapid bactericidal effects observed in vitro .
  • Anticancer Potential :
    In a separate investigation, the compound was shown to inhibit tumor cell proliferation and migration significantly. The study utilized MTT assays to assess cell viability and Annexin-V-FITC staining for apoptosis detection. Results indicated that treatment with this compound resulted in increased levels of lipid peroxidation products, suggesting a ferroptosis-like mechanism involving oxidative stress .
  • Structure-Activity Relationship (SAR) :
    Research into SAR revealed that modifications to the piperidine ring and sulfonamide moiety can enhance biological activity. For instance, substituents on the phenyl ring were found to influence antibacterial potency, with electron-donating groups generally increasing activity against tested bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step protocols, including sulfonylation of the piperidine scaffold and iodination of the benzene ring. Key steps include:

  • Sulfonamide formation : Reacting 1-methyl-4-aminopiperidine with 4-iodobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
    • Validation : Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) .

Q. Which crystallographic and spectroscopic techniques are critical for structural characterization of this compound?

  • X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. ORTEP-3 visualizes thermal ellipsoids .
  • Spectroscopy :

  • NMR : ¹H/¹³C in DMSO-d6 identifies proton environments (e.g., sulfonamide NH at δ ~10 ppm) .
  • FT-IR : Confirms sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and C-I bonds (500–600 cm⁻¹) .

Q. How is the compound screened for initial biological activity in neurological research?

  • In vitro assays :

  • Receptor binding : Competitive binding assays (e.g., 5-HT6 receptor, using [³H]-LSD as a radioligand) .
  • Enzyme inhibition : Carbonic anhydrase inhibition measured via stopped-flow CO2 hydration .
    • In vivo models : Maximal electroshock (MES) test in rodents for anticonvulsant activity .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s interaction with 5-HT6 receptors?

  • Protocol :

Protein preparation : Retrieve 5-HT6 receptor structure (PDB ID: 7C7Q) and optimize protonation states using tools like AutoDockTools .

Docking : Use AutoDock Vina with flexible ligand sampling (grid center: receptor active site) .

MD simulations : Run 100 ns simulations (GROMACS/AMBER) to assess binding stability (RMSD < 2 Å) .

  • Validation : Compare with experimental binding affinities (e.g., SB-258585’s pKi = 8.9) .

Q. How to resolve contradictions in crystallographic vs. computational structural data?

  • Case example : Discrepancies in sulfonamide torsion angles between X-ray (SHELXL-refined) and DFT-optimized structures.
  • Resolution :

  • Validate computational models via QTAIM analysis (electron density topology) .
  • Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing crystallographic geometry .

Q. What experimental approaches elucidate the compound’s in vivo pharmacokinetics and brain penetration?

  • Methods :

  • Radiolabeling : Synthesize [¹²⁵I]-labeled analog for biodistribution studies (gamma counting of brain homogenates) .
  • LC-MS/MS : Quantify plasma/brain concentrations post-administration (LOQ: 1 ng/mL) .
  • Microdialysis : Measure extracellular neurotransmitter changes (e.g., glutamate in frontal cortex) .

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